molecular formula C13H18O2S B14809872 (2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane

(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14809872
M. Wt: 238.35 g/mol
InChI Key: BJJMPLNYACMLHB-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18OS. It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-cyclopropoxy-5-isopropoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfane group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Isopropoxy-5-isopropylphenyl)(methyl)sulfane
  • (5-Cyclohexyl-2-isopropoxyphenyl)(methyl)sulfane

Uniqueness

(2-Cyclopropoxy-5-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of both cyclopropoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-cyclopropyloxy-2-methylsulfanyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O2S/c1-9(2)14-11-6-7-12(13(8-11)16-3)15-10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

BJJMPLNYACMLHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC2CC2)SC

Origin of Product

United States

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